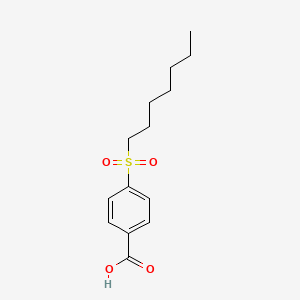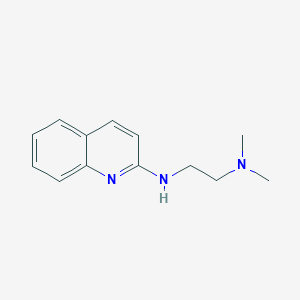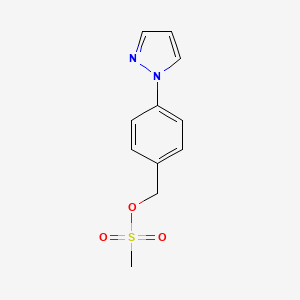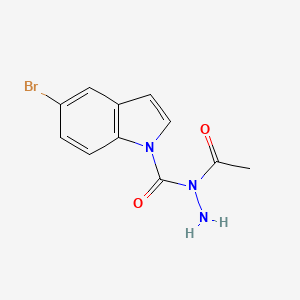![molecular formula C16H21NO4 B13881258 Diethyl 2-[(4-ethylanilino)methylidene]propanedioate](/img/structure/B13881258.png)
Diethyl 2-[(4-ethylanilino)methylidene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[(4-ethylanilino)methylidene]propanedioate is an organic compound that belongs to the class of malonates It is characterized by the presence of an ethylanilino group attached to a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[(4-ethylanilino)methylidene]propanedioate typically involves the reaction of diethyl malonate with 4-ethylaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Diethyl malonate+4-ethylaniline→Diethyl 2-[(4-ethylanilino)methylidene]propanedioate
The reaction is usually conducted at elevated temperatures (100-110°C) for several hours (4-5 hours) to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-[(4-ethylanilino)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the ethylanilino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Diethyl 2-[(4-ethylanilino)methylidene]propanedioate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl 2-[(4-ethylanilino)methylidene]propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2-[(4-methoxyanilino)methylidene]propanedioate
- Diethyl 2-[(4-nitroanilino)methylidene]propanedioate
- Diethyl 2-[(4-methylphenyl)amino]methylidene]propanedioate
Uniqueness
Diethyl 2-[(4-ethylanilino)methylidene]propanedioate is unique due to the presence of the ethylanilino group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications.
Propriétés
Formule moléculaire |
C16H21NO4 |
|---|---|
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
diethyl 2-[(4-ethylanilino)methylidene]propanedioate |
InChI |
InChI=1S/C16H21NO4/c1-4-12-7-9-13(10-8-12)17-11-14(15(18)20-5-2)16(19)21-6-3/h7-11,17H,4-6H2,1-3H3 |
Clé InChI |
KKXKOMAWTNFTJC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NC=C(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-6-(4-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13881178.png)


![6-(4-Methoxyphenyl)-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13881205.png)

![2-methyl-6-(1-phenylpyrrolidin-3-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13881221.png)


![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13881243.png)



![N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13881265.png)
![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate](/img/structure/B13881271.png)
